Cas no 2137028-90-9 ((1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine)

(1S)-2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine is a chiral amine compound featuring a benzofuran core structure. Its stereospecific (S)-configuration and substituted benzofuran moiety contribute to its potential utility in asymmetric synthesis and pharmaceutical applications. The methyl groups at the 2-position of the propyl chain and the 7-position of the benzofuran ring enhance steric and electronic properties, which may influence binding selectivity or metabolic stability in bioactive contexts. This compound is of interest for research in medicinal chemistry, particularly in the development of receptor-targeting molecules or enzyme inhibitors. High purity and well-defined stereochemistry make it suitable for precise synthetic and mechanistic studies.
(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine structure
2137028-90-9 structure
商品名:(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine
CAS番号:2137028-90-9
MF:C13H17NO
メガワット:203.280183553696
CID:6592498
PubChem ID:165461686

(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • EN300-745232
    • (1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine
    • 2137028-90-9
    • インチ: 1S/C13H17NO/c1-8(2)12(14)11-7-10-6-4-5-9(3)13(10)15-11/h4-8,12H,14H2,1-3H3/t12-/m0/s1
    • InChIKey: NLUUBGOHZRYWIM-LBPRGKRZSA-N
    • ほほえんだ: O1C2C(C)=CC=CC=2C=C1[C@H](C(C)C)N

計算された属性

  • せいみつぶんしりょう: 203.131014166g/mol
  • どういたいしつりょう: 203.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 39.2Ų

(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-745232-1.0g
(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine
2137028-90-9 95%
1.0g
$1129.0 2024-05-23
Enamine
EN300-745232-0.25g
(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine
2137028-90-9 95%
0.25g
$1038.0 2024-05-23
Enamine
EN300-745232-0.5g
(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine
2137028-90-9 95%
0.5g
$1084.0 2024-05-23
Enamine
EN300-745232-0.1g
(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine
2137028-90-9 95%
0.1g
$993.0 2024-05-23
Enamine
EN300-745232-0.05g
(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine
2137028-90-9 95%
0.05g
$948.0 2024-05-23
Enamine
EN300-745232-5.0g
(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine
2137028-90-9 95%
5.0g
$3273.0 2024-05-23
Enamine
EN300-745232-2.5g
(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine
2137028-90-9 95%
2.5g
$2211.0 2024-05-23
Enamine
EN300-745232-10.0g
(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine
2137028-90-9 95%
10.0g
$4852.0 2024-05-23

(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine 関連文献

(1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amineに関する追加情報

Introduction to (1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine and CAS No. 2137028-90-9

The compound (1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine, identified by its CAS number CAS No. 2137028-90-9, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its complex aromatic and aliphatic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The stereochemical configuration at the chiral center, specifically the (1S) configuration, plays a crucial role in determining its biological activity and pharmacokinetic properties.

In recent years, there has been a growing emphasis on the exploration of heterocyclic compounds in medicinal chemistry. Among these, benzofuran derivatives have shown remarkable promise due to their diverse biological activities and structural versatility. The presence of the 7-methyl-1-benzofuran moiety in this compound not only contributes to its unique chemical profile but also opens up possibilities for further functionalization and derivatization. Such modifications can be tailored to enhance specific pharmacological properties, making it a valuable scaffold for drug discovery efforts.

The synthesis of (1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine involves intricate organic transformations that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and chiral auxiliary-assisted strategies, have been employed to achieve the desired enantiomeric purity. These approaches not only highlight the synthetic challenges but also underscore the importance of innovative methodologies in modern drug development.

Recent studies have demonstrated that derivatives of benzofuran exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The structural features of (1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine, particularly the aromatic ring system and the amine functional group, are thought to contribute to these pharmacological effects. By leveraging computational modeling and high-throughput screening techniques, researchers are able to identify potential binding interactions between this compound and biological targets. This information is crucial for designing more effective and selective therapeutic agents.

In addition to its pharmaceutical applications, this compound has also attracted interest in materials science due to its unique electronic properties. The conjugated system present in the benzofuran ring can be exploited for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune the electronic characteristics through structural modifications makes this class of compounds particularly attractive for such advanced technological applications.

The stereochemical integrity of (1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine is another critical factor that influences its behavior in biological systems. Enantiomers, despite having identical chemical compositions, can exhibit vastly different biological activities due to their interactions with chiral biomolecules such as enzymes and receptors. Therefore, ensuring high enantiomeric purity is essential for optimizing therapeutic efficacy and minimizing potential side effects.

Current research efforts are focused on developing more efficient synthetic routes to this compound while maintaining high enantiomeric purity. Catalytic methods, particularly those involving transition metal complexes, have shown promise in facilitating complex bond formations with high selectivity. These advancements not only improve the scalability of production but also reduce the environmental impact associated with traditional synthetic approaches.

Furthermore, the exploration of natural product-inspired scaffolds has led to the discovery of novel bioactive molecules with potential therapeutic value. By incorporating elements from existing natural products into synthetic designs, researchers can generate structurally diverse compounds that may exhibit unique biological activities. The benzofuran core present in (1S)-2-methyl-1-(7-methyl-1-benzofuran-2-y]propan- 1 -amine aligns well with this strategy, offering a rich foundation for further derivatization.

Computational studies have also played a pivotal role in understanding the mechanistic aspects of this compound's interactions with biological targets. Molecular dynamics simulations and quantum mechanical calculations provide insights into how changes in molecular structure can influence binding affinity and specificity. These computational tools are indispensable for guiding experimental efforts and accelerating the discovery process.

In conclusion, (1S)-2-methyl-l-(7-methyl-l-benzofuran-Zyl)propan-l-amine (CAS No. 2137028 -90 -9) represents a fascinating molecule with significant potential in both pharmaceuticals and materials science. Its complex structure, stereochemical features, and diverse biological activities make it a compelling subject for further research and development. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens, compounds like this are poised to play a crucial role in shaping future therapeutic strategies.

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